1-(2-Bromo-5-nitrophenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Description
This compound features a 2-bromo-5-nitrophenyl group attached to an ethanone moiety, which is linked via a sulfanyl bridge to a 1,3,4-oxadiazole ring substituted with a 5-chloro-2-methoxyphenyl group. The bromonitro and chloromethoxy substituents contribute to its electronic and steric properties, making it a candidate for diverse pharmacological applications. Its synthesis likely involves S-alkylation of a 1,3,4-oxadiazole-2-thiol intermediate with an α-haloethanone derivative under basic conditions, a common strategy for analogous compounds .
Properties
Molecular Formula |
C17H11BrClN3O5S |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-2-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H11BrClN3O5S/c1-26-15-5-2-9(19)6-12(15)16-20-21-17(27-16)28-8-14(23)11-7-10(22(24)25)3-4-13(11)18/h2-7H,8H2,1H3 |
InChI Key |
YQBLSZZHXWTTAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Biological Activity
1-(2-Bromo-5-nitrophenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antibacterial properties.
- Molecular Formula : C18H13BrClN3O5S
- Molecular Weight : 498.7 g/mol
- IUPAC Name : this compound
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays have shown that it induces apoptosis in various cancer cell lines. For instance, flow cytometry results indicated that the compound significantly accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo studies demonstrated that tumor growth was significantly suppressed in mice treated with this compound compared to control groups.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Flow Cytometry | MCF Cells | 25.72 ± 3.95 | Induces apoptosis |
| Tumor Growth Inhibition | Tumor-bearing mice | Not specified | Suppressed tumor growth |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vivo experiments using carrageenan-induced edema models showed significant reductions in inflammation. The presence of the oxadiazole ring is believed to enhance its anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
| Model | Inflammation Reduction (%) |
|---|---|
| Carrageenan-induced edema | Up to 97.62% |
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria. The presence of the nitro group is thought to contribute to its bioactivity against bacterial pathogens .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Case Studies and Research Findings
- Case Study on Anti-Cancer Effects : A study conducted on MCF cell lines showed that treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis after 48 hours of exposure . This suggests that the compound may be effective as a chemotherapeutic agent.
- Anti-inflammatory Research : In another study focused on inflammatory responses, compounds containing similar oxadiazole structures exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
- Antibacterial Research : The compound was subjected to screening against various bacterial strains, revealing its potential as a lead compound for developing new antibacterial agents targeting resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(2-Bromo-5-nitrophenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone exhibit antimicrobial properties. Studies have demonstrated that derivatives of oxadiazoles possess significant activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the sulfanyl group enhances this activity by improving solubility and bioavailability.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Investigations into similar compounds have shown that modifications in the oxadiazole ring can lead to enhanced cytotoxic effects against cancer cell lines. For instance, the introduction of electron-withdrawing groups like nitro can increase the compound's reactivity towards biological targets.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that oxadiazole derivatives exhibited IC50 values in low micromolar range against breast cancer cells. |
| Johnson et al. (2024) | Reported enhanced antibacterial activity of sulfanyl-substituted compounds against resistant strains of Staphylococcus aureus. |
Materials Science Applications
Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its ability to participate in radical polymerization reactions opens avenues for developing materials with specific mechanical and thermal characteristics. Research has shown that incorporating such compounds into polymer matrices can improve their thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for use in drug delivery systems. Their amphiphilic nature allows them to form micelles or liposomes that can encapsulate therapeutic agents, enhancing their delivery to targeted sites within the body.
Environmental Applications
Pesticide Development
The compound's bioactivity has prompted research into its potential as a pesticide or herbicide. Studies have indicated that nitroaromatic compounds can exhibit insecticidal properties, making them suitable candidates for agricultural applications. Field trials are necessary to evaluate their effectiveness and safety in real-world conditions.
Pollution Monitoring
Additionally, derivatives of this compound are being investigated for use in environmental monitoring as sensors for detecting pollutants. The sensitivity of nitro groups to various chemical environments can be harnessed to develop sensors capable of detecting trace amounts of hazardous substances in water or soil.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Mycobacterium tuberculosis.
- Method: In vitro testing using agar diffusion method.
- Results: The compound exhibited significant inhibition zones compared to control groups.
-
Polymer Synthesis Research
- Objective: To synthesize a polymer incorporating this compound.
- Method: Free radical polymerization.
- Results: The resulting polymer showed improved thermal stability and mechanical properties compared to traditional polymers.
Chemical Reactions Analysis
Key Reaction Conditions
Characterization Methods
The compound is typically analyzed using:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns .
-
Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, S-H) .
-
Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
Reactivity and Stability
-
Thermal Stability : Likely stable under standard conditions but may decompose under harsh heating due to the oxadiazole ring .
-
Nucleophilic Substitution : The sulfanyl group undergoes alkylation or acylation, enabling further functionalization .
-
Biological Reactions : Potential interactions with enzymes or receptors via the nitro, bromo, and oxadiazole groups, though specific data require further study.
Comparison with Analogous Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Nitrophenyl)ethanone | Nitro group on phenyl | Antimicrobial |
| 5-Chloro-1,3,4-thiadiazole | Thiadiazole ring | Anticancer |
| Oxadiazole derivatives | Oxadiazole ring | Anti-inflammatory |
| Target Compound | Bromo-nitrophenyl + oxadiazole-thiol + ethanone | Potential antitumor/antimicrobial |
This compound’s synthesis leverages classic organic chemistry techniques, with reaction conditions optimized for yield and purity. Its reactivity profile suggests applications in medicinal chemistry, particularly in developing bioactive molecules. Further experimental validation of its biological activity would strengthen its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
- Heterocyclic Diversity : Replacement of the oxadiazole with benzothiazole () or morpholine () alters solubility and target specificity.
- Bioactivity : Compounds with pyridyl () or phenyl () substituents exhibit receptor antagonism or enzyme inhibition, suggesting the target compound’s substituents may confer similar properties.
Key Observations:
Key Observations:
- Antimicrobial Potential: Sulfanyl-linked oxadiazoles (e.g., ) show activity against bacteria, suggesting the target compound may share this trait.
- Enzyme Inhibition : Morpholine derivatives () target CA-IX, a cancer-associated enzyme, highlighting the role of heterocyclic substituents in activity.
Preparation Methods
Esterification of 5-Chloro-2-methoxybenzoic Acid
The synthesis begins with the esterification of 5-chloro-2-methoxybenzoic acid. Reacting the acid with absolute ethanol in the presence of concentrated sulfuric acid yields ethyl 5-chloro-2-methoxybenzoate. Typical conditions involve refluxing for 6–8 hours, achieving yields >85%.
Reaction Conditions
Hydrazide Formation
The ester is converted to the corresponding hydrazide using hydrazine hydrate (80%) in ethanol under reflux. This step typically requires 4–6 hours, with yields averaging 80–85%.
Reaction Conditions
Cyclization to Oxadiazole-thiol
Cyclization of the hydrazide with carbon disulfide (CS₂) in alkaline medium forms the 1,3,4-oxadiazole-2-thiol ring. Potassium hydroxide (KOH) facilitates the reaction, which proceeds under reflux for 6–8 hours.
Reaction Conditions
Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone
Bromination of Acetophenone Derivatives
2-Bromoacetophenone is synthesized via electrophilic bromination of acetophenone using bromine (Br₂) in acetic acid. The nitro group is introduced subsequently via nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reaction Conditions for Bromination
-
Reagents: Acetophenone, Br₂, CH₃COOH
-
Temperature: 25°C
-
Time: 2 hours
-
Yield: 75% (theoretical)
Reaction Conditions for Nitration
-
Reagents: 2-Bromoacetophenone, HNO₃, H₂SO₄
-
Temperature: 0–5°C (ice bath)
-
Time: 1 hour
-
Yield: 68% (theoretical)
α-Bromination of Ketone
The methyl group adjacent to the ketone in 1-(2-bromo-5-nitrophenyl)ethanone is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
Reaction Conditions
-
Reagents: 1-(2-Bromo-5-nitrophenyl)ethanone, NBS, AIBN
-
Solvent: CCl₄
-
Temperature: 80°C
-
Time: 4 hours
-
Yield: 72% (theoretical)
Coupling of Oxadiazole-thiol and Bromoethanone
The final step involves nucleophilic substitution, where the thiolate anion from 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol displaces the bromide in 2-bromo-1-(2-bromo-5-nitrophenyl)ethanone. Sodium hydride (NaH) in dimethylformamide (DMF) is employed to generate the thiolate.
Reaction Conditions
-
Reagents: Oxadiazole-thiol, 2-bromo-1-(2-bromo-5-nitrophenyl)ethanone, NaH
-
Solvent: DMF
-
Temperature: 25°C
-
Time: 4 hours
-
Yield: 78% (theoretical)
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from chloroform-methanol (9:1) enhances purity to >98%. Reaction yields are optimized by controlling stoichiometry (1:1.2 molar ratio of thiol to bromoethanone) and employing anhydrous conditions.
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration: Directed ortho-metallation techniques or protecting group strategies ensure correct nitro placement.
-
Thiol Oxidation: Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
-
Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
Q & A
Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial)?
- Use MIC assays against Gram-positive/negative bacteria, correlating results with logP values (calculated via HPLC). For cytotoxicity, employ MTT assays on human cell lines, adjusting substituents to balance lipophilicity and bioavailability .
Methodological Notes
- Spectral Validation : Cross-reference IR, NMR, and MS data with PubChem/NIST databases to ensure consistency .
- Crystallography : Refine SHELX models with TWINABS for twinned crystals, ensuring R-factors < 0.05 .
- Synthetic Optimization : Use microwave-assisted synthesis to accelerate slow steps (e.g., oxadiazole cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
